molecular formula C22H22N4O B1664240 A-674563 CAS No. 552325-73-2

A-674563

货号 B1664240
CAS 编号: 552325-73-2
分子量: 358.4 g/mol
InChI 键: BPNUQXPIQBZCMR-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-674563 is a potent and selective AKT1 inhibitor . It is also known to inhibit PKA, CDK2, GSK3β, and ERK2 . It is an orally available ATP-competitive pan-AKT (PKB, protein Kinase B) inhibitor with additional potency against PKA, Cdk2 GSK3β .


Synthesis Analysis

A-674563 is a synthetic compound . It is commonly used in research settings, particularly in the study of non-small cell lung cancer (NSCLC). It has been found to be more effective at reducing NSCLC cell survival compared to the pan-AKT inhibitor MK-2206 .


Molecular Structure Analysis

The molecular formula of A-674563 is C22H22N4O . It has a molecular weight of 358.44 . It belongs to the class of organic compounds known as amphetamines and derivatives .


Chemical Reactions Analysis

A-674563 has been found to increase the expression of p-AKT (Ser473) and p-AKT (Thr308) in cell lines. It also increased p-AKT-1 and p-AKT-2 expression in A549 cells and increased expression over time in A427 cells .


Physical And Chemical Properties Analysis

A-674563 is a solid substance . It has a molecular weight of 394.9 and a molecular formula of C22H22N4O.CIH . It is soluble in DMSO to 50 mM .

科学研究应用

Summary of the Application

A-674563 is a putative AKT1 inhibitor that also suppresses CDK2 activity. It has been found to inhibit human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 .

Methods of Application or Experimental Procedures

The study used six NSCLC cell lines to compare the efficacy of A-674563 and MK-2206 . The specific experimental procedures and technical details are not provided in the search results.

Results or Outcomes

The study found that A-674563 was significantly more effective at reducing NSCLC cell survival relative to MK-2206 . The downstream effects of the inhibitors suggest that altered cell cycle progression and off-target CDK2 inhibition are likely vital to the improved efficacy of A-674563 over MK-2206 .

2. Application in Inflammasome Activation

Summary of the Application

The study suggested that resveratrol can bind to AKT1 with similar energy as the AKT1 inhibitor, A-674563 .

Methods of Application or Experimental Procedures

The study used 2D molecular docking results to show that resveratrol produces conventional hydrogen bonds with SER205, THR82, ASP292 and TYR272 of AKT1, a Pi-alkyl interaction with LEU264, LYS268, and VAL270, and a Pi-Pi stacked interaction .

Results or Outcomes

The results suggested that resveratrol can bind to AKT1 with similar energy as the AKT1 inhibitor, A-674563 .

1. Application in Non-Small Cell Lung Cancer (NSCLC) Treatment

Summary of the Application

A-674563 is a putative AKT1 inhibitor that also suppresses CDK2 activity. It has been found to inhibit human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 .

Methods of Application or Experimental Procedures

The study used six NSCLC cell lines to compare the efficacy of A-674563 and MK-2206 . The specific experimental procedures and technical details are not provided in the search results.

Results or Outcomes

The study found that A-674563 was significantly more effective at reducing NSCLC cell survival relative to MK-2206 . The downstream effects of the inhibitors suggest that altered cell cycle progression and off-target CDK2 inhibition are likely vital to the improved efficacy of A-674563 over MK-2206 .

2. Application in Inflammasome Activation

Summary of the Application

The study suggested that resveratrol can bind to AKT1 with similar energy as the AKT1 inhibitor, A-674563 .

Methods of Application or Experimental Procedures

The study used 2D molecular docking results to show that resveratrol produces conventional hydrogen bonds with SER205, THR82, ASP292 and TYR272 of AKT1, a Pi-alkyl interaction with LEU264, LYS268, and VAL270, and a Pi-Pi stacked interaction .

Results or Outcomes

The results suggested that resveratrol can bind to AKT1 with similar energy as the AKT1 inhibitor, A-674563 .

1. Application in Non-Small Cell Lung Cancer (NSCLC) Treatment

Summary of the Application

A-674563 is a putative AKT1 inhibitor that also suppresses CDK2 activity. It has been found to inhibit human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 .

Methods of Application or Experimental Procedures

The study used six NSCLC cell lines to compare the efficacy of A-674563 and MK-2206 . The specific experimental procedures and technical details are not provided in the search results.

Results or Outcomes

The study found that A-674563 was significantly more effective at reducing NSCLC cell survival relative to MK-2206 . The downstream effects of the inhibitors suggest that altered cell cycle progression and off-target CDK2 inhibition are likely vital to the improved efficacy of A-674563 over MK-2206 .

2. Application in Inflammasome Activation

Summary of the Application

The study suggested that resveratrol can bind to AKT1 with similar energy as the AKT1 inhibitor, A-674563 .

Methods of Application or Experimental Procedures

The study used 2D molecular docking results to show that resveratrol produces conventional hydrogen bonds with SER205, THR82, ASP292 and TYR272 of AKT1, a Pi-alkyl interaction with LEU264, LYS268, and VAL270, and a Pi-Pi stacked interaction .

Results or Outcomes

The results suggested that resveratrol can bind to AKT1 with similar energy as the AKT1 inhibitor, A-674563 .

安全和危害

A-674563 is toxic and can cause skin irritation and serious eye damage . It may also damage fertility or the unborn child and may cause damage through prolonged or repeated exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

A-674563 has shown promise in the treatment of NSCLC, where it has been found to be more effective than pan-AKT inhibitors . Future research may focus on further exploring its potential in this area, as well as investigating its effects on other types of cancer .

属性

IUPAC Name

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNUQXPIQBZCMR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462115
Record name A-674563
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-1-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}-3-Phenylpropan-2-Amine

CAS RN

552325-73-2
Record name A-674563
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-674563
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name A-674563
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-674563
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-674563
Reactant of Route 2
A-674563
Reactant of Route 3
Reactant of Route 3
A-674563
Reactant of Route 4
Reactant of Route 4
A-674563
Reactant of Route 5
Reactant of Route 5
A-674563
Reactant of Route 6
Reactant of Route 6
A-674563

Citations

For This Compound
225
Citations
PM Chorner, RA Moorehead - PLoS One, 2018 - journals.plos.org
… Using six NSCLC cell lines, we found that the AKT-1 inhibitor, A-674563, was significantly … -target CDK2 inhibition are likely vital to the improved efficacy of A-674563 over MK-2206. …
Number of citations: 26 journals.plos.org
Y Zou, G Fan, X Wang - Biochemical and biophysical research …, 2016 - Elsevier
… inhibitor A-674563. We showed that A-674563 was anti-proliferative and cytotoxic when added to human melanoma cells (A375, WM-115 and SK-Mel-2 lines). A-674563 induced …
Number of citations: 12 www.sciencedirect.com
T Kobayashi, K Fujita, T Kamatani, S Matsuda… - Biochemical and …, 2018 - Elsevier
… A-674563 inhibits this degradation, resulting in larger amount of Sox9 protein. RNA sequencing transcriptome analysis showed that A-674563 … indicated that A-674563 could contribute …
Number of citations: 4 www.sciencedirect.com
L Xu, Y Zhang, M Gao, G Wang, Y Fu - Biochemical and biophysical …, 2016 - Elsevier
… novel Akt kinase inhibitor A-674563. Our results showed that A-674563 dose-dependently inhibited … A-674563 activated caspase-3/9 and apoptosis in the AML cells. Reversely, the pan-…
Number of citations: 17 www.sciencedirect.com
P Chorner - 2017 - atrium.lib.uoguelph.ca
… Dose escalation studies revealed that an AKT-1 inhibitor A-674563 is significantly more … -target CDK2 inhibition are likely vital to the improved efficacy of A-674563 over MK-2206. …
Number of citations: 2 atrium.lib.uoguelph.ca
DE Arthur, JN Akoji, R Sahnoun, GC Okafor… - … Modeling Analysis in …, 2021 - Springer
… After carrying out further analysis, we decided to use A-674563 ligand as a lead molecule in designing new more active AKT inhibitors because based on the Lipinski rules of five and …
Number of citations: 1 link.springer.com
T Hirai, W Wang, N Murono, K Iwasa… - Journal of Natural …, 2023 - Springer
… We also examined the effects of A-674563, a selective Akt1 inhibitor, on the berberine-… , while A-674563 attenuated this effect. Moreover, a pre-treatment with A-674563 effectively …
Number of citations: 3 link.springer.com
O Chen, Z Cao, H Li, Z Ye, R Zhang, N Zhang… - Scientific Reports, 2017 - nature.com
… A-674563 significantly abolished the protective effects of H 2 . *… increased in the presence of A-674563 pretreatment (P < 0.05). … ROS detection also indicated that A-674563 aggravated …
Number of citations: 26 www.nature.com
R Wang, Y Wang, J Wu, Y Guo, H Xiao… - Frontiers in …, 2022 - frontiersin.org
… activation, we pretreated NMCMs with AKT1 inhibitor A-674563 (5 μmol/l) for 1 h before … , but could be suppressed with pretreatment with A-674563. Thus, the phosphorylation of AKT1 …
Number of citations: 11 www.frontiersin.org
X Liu, JT Limberis, S Thomas, Z Su, GA Gintant… - Biophysical …, 2010 - cell.com
… In canine Purkinje fibers (30 min exposure; 2 sec BCL), A-674563 … Although A-674563 caused minimal prolongation of action … In conclusion, A-674563 affects multiple cardiac ion …
Number of citations: 4 www.cell.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。